molecular formula C13H11F3N4O2S B2927674 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 307325-81-1

2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2927674
CAS No.: 307325-81-1
M. Wt: 344.31
InChI Key: JUEPEKWFGJWLAD-UHFFFAOYSA-N
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Description

2-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a high-quality small molecule offered for research purposes. This compound features a 1,2,4-triazinone core, a structure known to be of significant interest in medicinal chemistry and drug discovery research . The molecule is engineered with a sulfanyl acetamide linker connecting the triazinone moiety to a 3-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical agent design, as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets . Compounds with similar structural motifs, such as a closely related analog featuring a benzyl substitution on the triazine ring, are cataloged for use in screening compounds, indicating the potential of this chemical scaffold in probing biological systems and identifying new lead molecules . The precise mechanism of action for this specific compound is a subject for ongoing research, but its design suggests potential for interaction with various enzymes or receptors. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on this compound for applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and other early-stage drug discovery endeavors.

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPEKWFGJWLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 6-methyl-5-oxo-2,5-dihydro-1,2,4-triazine with a sulfanyl reagent, followed by the introduction of the trifluoromethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazine ring or acetamide-linked phenyl group:

Compound Name Triazine Substituent Acetamide Phenyl Substituent Molecular Formula (Calculated) Molecular Weight (Calculated) Notable Features
Target Compound 6-methyl-5-oxo 3-(trifluoromethyl) C₁₂H₁₀F₃N₅O₂S ~355.3 g/mol High lipophilicity due to CF₃ group; potential enhanced metabolic stability.
2-{[6-(4-tert-Butylphenyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 6-(4-tert-butylphenyl)-5-hydroxy 3-chloro-2-methyl C₂₃H₂₅ClN₄O₂S ~473.0 g/mol Bulky tert-butyl group increases steric hindrance; chloro-methyl enhances electrophilicity.
N-{2-nitrophenyl}-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide 6-methyl-5-oxo 2-nitro C₁₂H₁₁N₅O₄S 321.31 g/mol Nitro group (strong electron-withdrawing) may reduce stability but improve reactivity.
2-((4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl] (triazole core) 2-(trifluoromethyl) C₂₅H₂₁F₃N₄OS₂ ~530.6 g/mol Triazole instead of triazine; phenylsulfanyl adds steric bulk.

Key Observations from Structural Comparisons

Triazine vs. Triazole Cores: The target compound and retain the 1,2,4-triazine core, while uses a 1,2,4-triazole.

Substituent Effects: Trifluoromethyl (Target) vs. Nitro (): The CF₃ group offers superior metabolic stability compared to nitro, which is prone to reduction in vivo. Chloro-Methyl (): Increases electrophilicity, possibly enhancing reactivity in nucleophilic environments.

Biological Activity Insights :

  • While direct data on the target compound’s activity is absent, demonstrates that structurally related acetamides exhibit anti-exudative effects. The trifluoromethyl group in the target compound may enhance bioavailability compared to nitro or chloro analogs .
  • Triazine derivatives in and are used as pesticides, suggesting the core’s versatility in agrochemical and pharmaceutical applications.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group (logP ~2.5) increases lipophilicity compared to nitro (logP ~1.8) or chloro (logP ~2.0) substituents, favoring membrane permeability.
  • Solubility : Polar groups like hydroxy () improve aqueous solubility, whereas tert-butyl () and CF₃ (Target) reduce it.

Biological Activity

The compound 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, including anticancer and antibacterial properties.

  • Molecular Formula : C13H11F3N4O2S
  • Molecular Weight : 344.31 g/mol
  • CAS Number : 53048-02-5

The compound features a triazine ring substituted with a sulfanyl group and a trifluoromethyl phenyl moiety, contributing to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazine derivatives. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects through apoptosis induction in cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances efficacy against various tumor types.
CompoundCell LineIC50 (µg/mL)
Sample AA4311.98 ± 1.22
Sample BJurkat1.61 ± 1.92

These compounds showed comparable or superior activity to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial properties of related triazine compounds have been evaluated against both Gram-positive and Gram-negative bacteria:

  • Activity Assessment : The Minimum Inhibitory Concentration (MIC) values were determined using the MTT assay method.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25
Pseudomonas aeruginosa30

The results indicated that triazine derivatives possess significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values lower than those of conventional antibiotics like kanamycin .

Study on Antitumor Activity

A recent study focused on the synthesis and biological evaluation of several triazine derivatives, including the target compound. The findings suggested that modifications on the phenyl ring significantly influenced their cytotoxicity against cancer cell lines:

  • Findings : The presence of halogen substituents on the phenyl ring correlated with increased antiproliferative activity.

Study on Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of various triazine derivatives:

  • Results : Compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

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